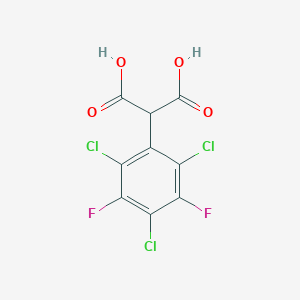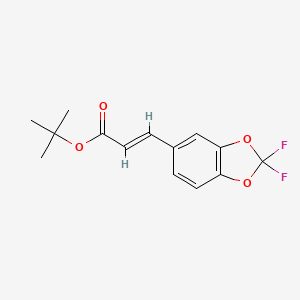
4-(Trifluoromethylthio)phenoxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylthio)phenoxyacetonitrile, or 4-TFPAN, is an organic compound with a variety of applications in scientific research. It is a fluorinated thiophenol derivative that is a component of a number of pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-TFPAN is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. This inhibition can lead to increased levels of the drug in the body, which can lead to toxicity and other side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFPAN are not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which can lead to increased levels of the drug in the body and possible side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression. In addition, it has been shown to have anticonvulsant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-TFPAN in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, it is a relatively non-toxic compound and can be used in a variety of experiments. The main limitation of 4-TFPAN is its potential to interact with other compounds and cause unwanted side effects. For this reason, it is important to use caution when handling and using 4-TFPAN in experiments.
Orientations Futures
The potential future directions for 4-TFPAN include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its potential as a reagent in organic synthesis and its potential applications in drug development is needed. Additionally, further research into its potential as an antioxidant, anti-inflammatory, and anticonvulsant agent is needed. Finally, further research into its potential as a drug delivery system is needed.
Méthodes De Synthèse
4-TFPAN is synthesized by a process of oxidation-reduction. The starting material is 4-trifluoromethylphenol, which is oxidized to 4-trifluoromethylphenylsulfonyl chloride. This is then reduced to the desired product, 4-TFPAN. The reaction proceeds in two steps: the oxidation of the phenol to the sulfonyl chloride and the reduction of the sulfonyl chloride to the desired product. The reaction is catalyzed by an oxidizing agent, such as potassium permanganate or potassium dichromate, and a reducing agent, such as sodium borohydride or sodium sulfide.
Applications De Recherche Scientifique
4-TFPAN has a variety of applications in scientific research. It is a component of several pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments. It has been used as a reagent in the synthesis of various compounds, including pyrrolo[3,2-d]pyrimidines, quinazolinones, and quinazolinones. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolines and pyrroles.
Propriétés
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBALJSBCLADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
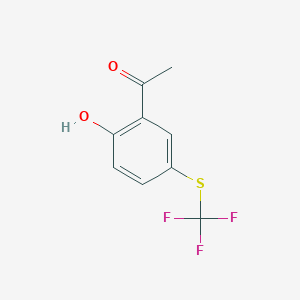
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
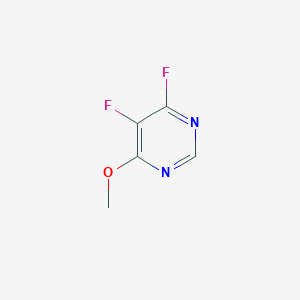
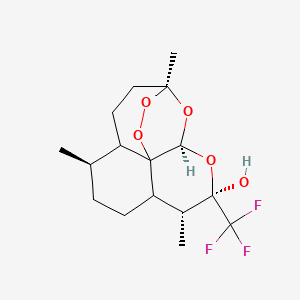
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)



![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
